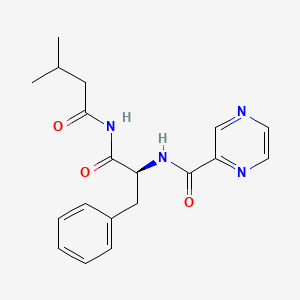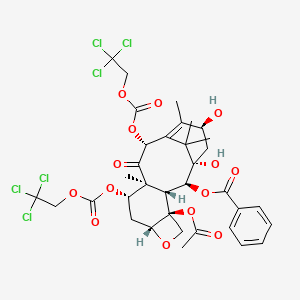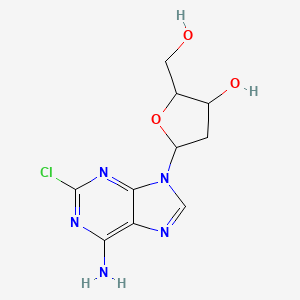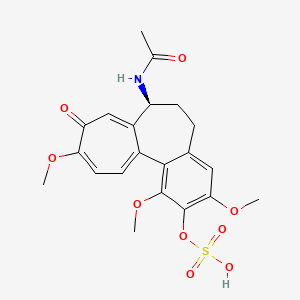
Fluvastatin Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluvastatin Methyl Ester is a chemical compound that serves as an intermediate in the synthesis of Fluvastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound has the molecular formula C25H28FNO4 and a molecular weight of 425.49 g/mol .
作用機序
Target of Action
Fluvastatin Methyl Ester primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis .
Mode of Action
Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, fluvastatin reduces the conversion of HMG-CoA to mevalonate, thereby decreasing the production of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by fluvastatin leads to a decrease in cholesterol biosynthesis . This reduction in cholesterol levels triggers an upregulation of low-density lipoprotein (LDL) receptor expression, improving serum clearance . Additionally, fluvastatin has been shown to reduce platelet aggregation through PPARα and PPAR-γ .
Pharmacokinetics
Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound . At high doses, the pharmacokinetics of fluvastatin are non-linear, possibly due to saturation of hepatic uptake .
準備方法
Synthetic Routes and Reaction Conditions
Fluvastatin Methyl Ester can be synthesized through a multi-step process. One common method involves the reaction of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy diethylborane . The reaction conditions typically involve the use of a base and an organic solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves a convergent synthesis approach. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
Fluvastatin Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Fluvastatin Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Fluvastatin and other related compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.
Medicine: As a precursor to Fluvastatin, it plays a crucial role in the development of cholesterol-lowering medications.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Fluvastatin.
類似化合物との比較
Fluvastatin Methyl Ester can be compared with other statin intermediates and derivatives:
Lovastatin Methyl Ester: Similar in structure but derived from Lovastatin.
Atorvastatin Methyl Ester: Another statin intermediate with a different side chain.
Simvastatin Methyl Ester: A derivative of Simvastatin with similar cholesterol-lowering properties.
This compound is unique due to its specific structure and role in the synthesis of Fluvastatin, which is known for its efficacy in lowering cholesterol levels and reducing cardiovascular risks .
特性
CAS番号 |
786710-21-2 |
|---|---|
分子式 |
C25H28FNO4 |
分子量 |
425.50 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)




